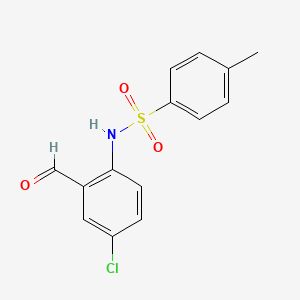

N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide

Description

N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-chloro-2-formylphenyl substituent attached to the sulfonamide nitrogen. This compound combines a sulfonyl group, a methyl-substituted benzene ring, and a chloro-formyl-substituted aromatic moiety. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The presence of electron-withdrawing groups (chloro, formyl) likely enhances the acidity of the sulfonamide N–H group, influencing its reactivity and intermolecular interactions .

Properties

CAS No. |

34159-03-0 |

|---|---|

Molecular Formula |

C14H12ClNO3S |

Molecular Weight |

309.8 g/mol |

IUPAC Name |

N-(4-chloro-2-formylphenyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H12ClNO3S/c1-10-2-5-13(6-3-10)20(18,19)16-14-7-4-12(15)8-11(14)9-17/h2-9,16H,1H3 |

InChI Key |

VYVNPEOHUFEKQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-chloro-2-formylphenylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the product is continuously removed, allowing for large-scale production. The use of solvents such as dichloromethane or acetonitrile can help to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: N-(4-Chloro-2-carboxyphenyl)-4-methylbenzenesulfonamide.

Reduction: N-(4-Chloro-2-hydroxyphenyl)-4-methylbenzenesulfonamide.

Substitution: N-(4-Methoxy-2-formylphenyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein binding due to its sulfonamide group.

Industry: It can be used in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication. This makes it a potential antibacterial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects, crystallographic data, and hydrogen-bonding patterns.

Substituent Effects on Molecular Geometry and Conformation

Key Observations:

- Electron-withdrawing groups (e.g., NO₂ in II) increase inter-ring dihedral angles, leading to more twisted conformations compared to electron-donating groups (e.g., CH₃ in III) .

Hydrogen-Bonding and Crystal Packing

Key Observations:

- Amino-substituted sulfonamides (I) form robust N–H⋯O/N hydrogen bonds, creating dense 3D networks .

- Formyl-substituted analogs (e.g., N-(2-Formylphenyl)-... ) rely on weaker C–H⋯O interactions, resulting in less rigid packing .

- The target compound’s formyl group may promote C–H⋯O interactions, while the chloro substituent could enhance halogen bonding in crystals.

Spectroscopic and Physical Properties

Key Observations:

Biological Activity

N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

This compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. The presence of the chloro and formyl groups enhances its reactivity and potential biological activity.

- Molecular Formula : C14H14ClN1O3S

- Molecular Weight : 315.78 g/mol

- Melting Point : 137-138 °C

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential therapeutic applications in diseases where enzyme overactivity is a concern.

- Protein Binding : It interacts with proteins through hydrogen bonding and hydrophobic interactions, which can alter protein structure and function, impacting various biochemical pathways.

- Pathway Modulation : The compound may modulate key biochemical pathways by affecting the activity of enzymes and proteins involved in these pathways, leading to altered cellular responses .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, including:

| Microorganism | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 72.62% |

| Escherichia coli | 25.68% |

| Klebsiella pneumoniae | 59.28% |

These findings suggest that the compound could serve as a lead candidate for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 1.52 to 6.31 μM. Notably, it exhibited selectivity against cancer cells compared to normal breast cells .

Case Studies

- Antitumor Effects : In a clinical study involving patients with advanced cancer, compounds related to this compound showed promising antitumor effects, with some patients experiencing prolonged survival rates .

- Enzyme Inhibition Studies : A series of experiments demonstrated that derivatives of this compound effectively inhibited carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values ranged from 10.93 to 25.06 nM, indicating strong inhibitory potential against CA IX while showing selectivity over other isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.